molecular formula C9H6F2N2 B3329230 1-(2,4-Difluorophenyl)-1H-pyrazole CAS No. 562099-15-4

1-(2,4-Difluorophenyl)-1H-pyrazole

Cat. No. B3329230
CAS RN: 562099-15-4
M. Wt: 180.15 g/mol
InChI Key: CKOBTMSOZBONSF-UHFFFAOYSA-N
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Description

“1-(2,4-Difluorophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of “1-(2,4-Difluorophenyl)-1H-pyrazole” could involve several steps, including the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of a boron trifluoride etherate complex . Another method could be the Grignard reaction of 2,4-difluorophenylmagnesium bromide with formaldehyde .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Difluorophenyl)-1H-pyrazole” can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

“1-(2,4-Difluorophenyl)-1H-pyrazole” could potentially participate in various chemical reactions. For instance, it could act as a starting material for the synthesis of various organic compounds. It could also be involved in reactions with other chemical entities, leading to the formation of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-Difluorophenyl)-1H-pyrazole” can be determined using various analytical methods. These methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and UV-Visible spectroscopy .

Scientific Research Applications

Chemical Synthesis and Reactivity

1-(2,4-Difluorophenyl)-1H-pyrazole has been investigated for its potential in chemical synthesis and reactivity. In the study of "Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles," 4H-Pyrazoles, including variants like 1-(2,4-Difluorophenyl)-1H-pyrazole, have been identified as emerging scaffolds for 'click' chemistry. The research highlighted their reactivity in Diels–Alder reactions, and calculations indicated significant implications in terms of reactivity and stability in the presence of biological nucleophiles (Abularrage, Levandowski, & Raines, 2020).

Phosphorescent Materials

1-(2,4-Difluorophenyl)-1H-pyrazole is noted for its role in the development of heteroleptic cyclometalated iridium(III) complexes that display phosphorescence. These complexes, as investigated in "Heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence in solution and solid state at room temperature," are synthesized for efficient room-temperature blue phosphorescence. The study emphasizes the importance of this compound in the synthesis of phosphorescent materials, particularly in the context of organic light-emitting diodes (OLEDs) (Yang et al., 2005).

Future Directions

“1-(2,4-Difluorophenyl)-1H-pyrazole” has a wide range of applications, including its use as a starting material in the synthesis of various organic compounds. Future research could focus on exploring its potential uses in various fields, such as medicinal chemistry and drug discovery .

properties

IUPAC Name

1-(2,4-difluorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOBTMSOZBONSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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